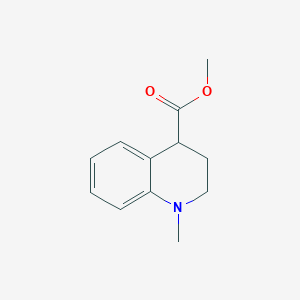

Methyl 1-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

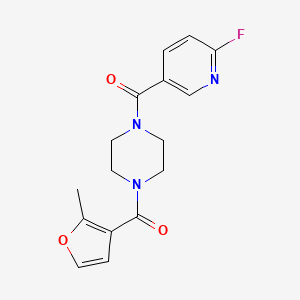

“Methyl 1-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate” is a chemical compound. It is a tertiary amine consisting of 1,2,3,4-tetrahydroquinoline having an N-methyl substituent . It is of interest in medicinal chemistry .

Synthesis Analysis

The synthesis of highly substituted tetrahydroquinolines involves a three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of DBU . The reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes followed by the aza-Michael–Michael addition with 2-alkenyl anilines to prepare the tetrahydroquinoline scaffolds .Molecular Structure Analysis

The molecular structure of “Methyl 1-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate” is represented by the empirical formula C11H13NO2 . The molecular weight of the compound is 191.23 .Chemical Reactions Analysis

Tetrahydroquinolines are produced by the hydrogenation of quinolines . The reaction is reversible, and tetrahydroquinoline has been often examined as a hydrogen-donor solvent in coal liquifaction .Physical And Chemical Properties Analysis

“Methyl 1-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate” is a powder with a melting point of 73-76 °C . The compound has a molecular weight of 191.23 .Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

- Diastereoselective Synthesis : A novel synthesis method for 1-methyl-2-alkyl- and 2-alkyl-1,2,3,4-tetrahydroquinoline-4-carboxylic esters has been developed. This involves alkylation, ozonolysis, and catalytic hydrogenation, yielding products as single diastereomers (Bunce, Herron, Johnson, & Kotturi, 2001).

- Molecular and Crystal Structures : The molecular and crystal structures of methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates were elucidated through X-ray structural analysis (Rudenko et al., 2013).

Biological and Pharmacological Research

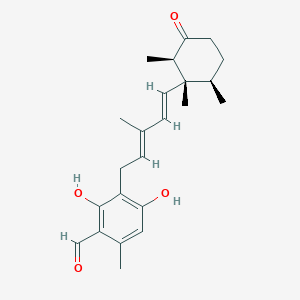

- Antibiotic Properties : Helquinoline, a tetrahydroquinoline derivative from Janibacter limosus, shows significant biological activity against bacteria and fungi. Its structure was determined as 4-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid (Asolkar et al., 2004).

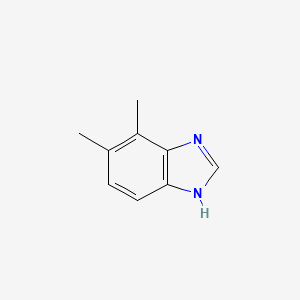

- Neurological Studies : The presence of 2-methyl-1,2,3,4-tetrahydroquinoline in both parkinsonian and normal human brains was identified, suggesting potential implications in neurodegenerative diseases (Niwa et al., 1987).

Chemical Reactions and Transformations

- Unusual Oxidation Processes : Methyl 3-alkoxy-1,4-dioxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylates were synthesized via an unusual oxidation process with thionyl chloride, showcasing a novel synthetic method (Beattie & Hales, 1992).

- Cyclisation of Amino-Acid Derivatives : Cyclisation of certain amino-acid derivatives leads to the formation of tetrahydro-1-benzazepin-5-ones and tetrahydroquinolin-4-ones, a process important for synthetic chemistry (Proctor, Ross, & Tapia, 1972).

Advanced Synthesis Techniques

- Ultrasound Irradiation Synthesis : Methyl 2-methyl-4-aryl-5-oxo-1H,4H-5,6,7,8-tetrahydroquinoline-3-carboxylates were synthesized using both thermal and ultrasound irradiation methods, showing the versatility of synthesis approaches (Thirumalai, Murugan, & Ramakrishnan, 2006).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

methyl 1-methyl-3,4-dihydro-2H-quinoline-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-13-8-7-10(12(14)15-2)9-5-3-4-6-11(9)13/h3-6,10H,7-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCPCJJNHYKJTCR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C2=CC=CC=C21)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 1-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide](/img/structure/B2643908.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(2,5-dimethyl-1H-pyrrol-1-yl)butanamide](/img/structure/B2643917.png)

![5-chloro-2-methoxy-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide](/img/structure/B2643918.png)

![6-[2-(4-Cyclopropyl-6-oxopyrimidin-1-yl)ethylamino]pyridine-3-carbonitrile](/img/structure/B2643923.png)

![(E)-3-bromo-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2643925.png)

![N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3-oxobenzo[f]chromene-2-carboxamide](/img/structure/B2643929.png)

![8-[(dibenzylamino)methyl]-3-methyl-7H-purine-2,6-dione](/img/structure/B2643931.png)